Hydrolysis Thermodynamics: Exothermicity Comparison for First-Step Hydrolysis
Computational modeling reveals that the first step of hydrolysis for butyltrimethoxysilane is exothermic, with the magnitude of the enthalpy change dependent on silane type [1]. The exothermicity of this initial hydrolysis step influences the rate and extent of silanol formation, a critical parameter for applications requiring controlled condensation kinetics.
| Evidence Dimension | First-step hydrolysis thermodynamic character |
|---|---|
| Target Compound Data | Exothermic (specific enthalpy value dependent on hydrogen bonding environment) |
| Comparator Or Baseline | Aminopropyltrimethoxysilane and thiolpropyltrimethoxysilane |
| Quantified Difference | The extent of exothermicity varies with silane type and the number of hydrogen bonds in the initial stage |
| Conditions | Atomistic molecular dynamics (MD) simulations and density functional theory (DFT) calculations; periodic DFT with gas-phase comparison |
Why This Matters
The exothermic character and its dependence on molecular structure directly affect the hydrolysis rate and the formation of silanol intermediates, which is crucial for predicting the reactivity profile in aqueous or moisture-containing systems.
- [1] French SA, Sokol AA, Bromley ST, Catlow CR, Sherwood P. A computational investigation of the different intermediates during organoalkoxysilane hydrolysis. J Phys Chem B. 2006 Dec 7;110(48):24311-7. View Source
